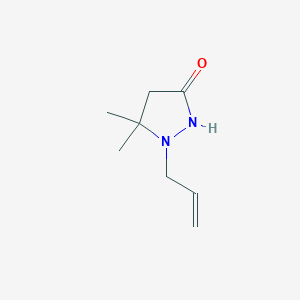
5,5-Dimethyl-1-prop-2-enylpyrazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-1-prop-2-enylpyrazolidin-3-one is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various research fields. This compound is also known as DPPZ and has a molecular formula of C9H14N2O. DPPZ is a pyrazolidinone derivative that has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
DPPZ has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death. DPPZ has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Effets Biochimiques Et Physiologiques
DPPZ has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to their death. DPPZ has also been shown to inhibit the growth of cancer cells and induce cell cycle arrest. In addition, DPPZ has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DPPZ has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. DPPZ has also been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of DPPZ is its low solubility, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on DPPZ. One area of interest is the development of novel cancer therapies using DPPZ. Researchers are also investigating the potential use of DPPZ in the treatment of neurodegenerative diseases. Additionally, there is interest in exploring the use of DPPZ in other areas of research, such as materials science and catalysis.
In conclusion, 5,5-Dimethyl-1-prop-2-enylpyrazolidin-3-one is a chemical compound that has shown promising results in scientific research. Its potential applications in various research fields make it an exciting area of study for researchers. With continued research, DPPZ may prove to be a valuable tool in the development of novel therapies for cancer and neurodegenerative diseases.
Méthodes De Synthèse
DPPZ can be synthesized using various methods, including the reaction of 2,3-dimethylpyrazine with acrylonitrile, followed by hydrogenation and cyclization. Another method involves the reaction of 2,3-dimethylpyrazine with ethyl acrylate, followed by hydrogenation and cyclization. Both methods result in the formation of DPPZ, which can be purified and used for further research.
Applications De Recherche Scientifique
DPPZ has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. DPPZ has been shown to have anticancer properties and has been used in the development of novel cancer therapies. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
131390-87-9 |
|---|---|
Nom du produit |
5,5-Dimethyl-1-prop-2-enylpyrazolidin-3-one |
Formule moléculaire |
C8H14N2O |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
5,5-dimethyl-1-prop-2-enylpyrazolidin-3-one |
InChI |
InChI=1S/C8H14N2O/c1-4-5-10-8(2,3)6-7(11)9-10/h4H,1,5-6H2,2-3H3,(H,9,11) |
Clé InChI |
AVVAAVLMDVFMEZ-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)NN1CC=C)C |
SMILES canonique |
CC1(CC(=O)NN1CC=C)C |
Synonymes |
3-Pyrazolidinone, 5,5-dimethyl-1-(2-propenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B145301.png)
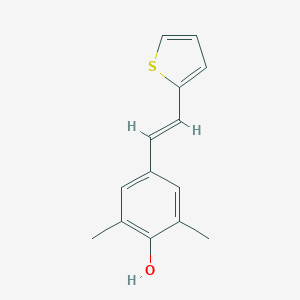

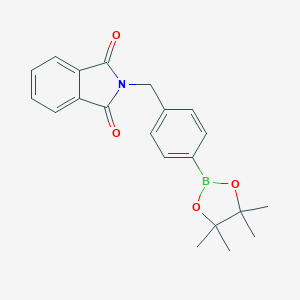
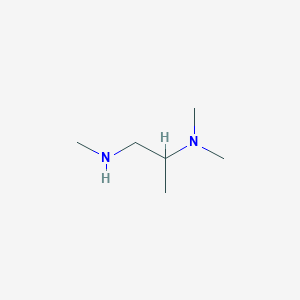
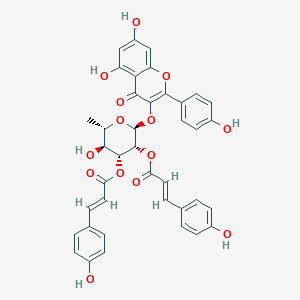
![2-[(3,4-Dichlorophenyl)amino]phenylacetic acid](/img/structure/B145318.png)
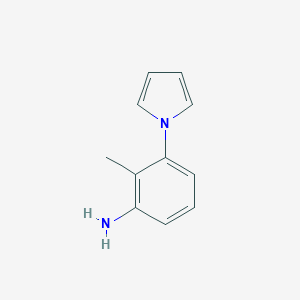
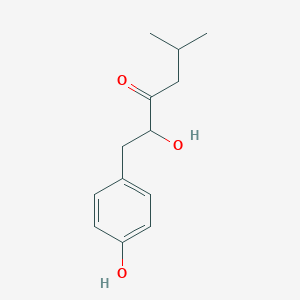
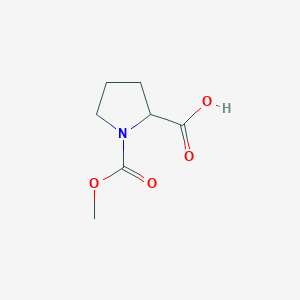

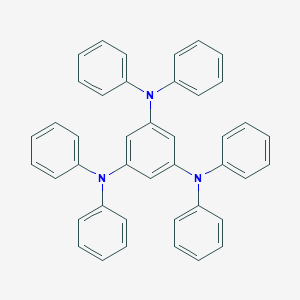
![Cyanamide, [2-(1-methylethyl)phenyl]-(9CI)](/img/structure/B145325.png)
